(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid
Description
(4aR,8aR)-Octahydro-1H-pyrano[3,4-b]pyridine is a bicyclic compound featuring a fused pyrano (oxygen-containing six-membered ring) and pyridine (nitrogen-containing aromatic ring) system. Its molecular formula is C₈H₁₅NO (base component), with a molecular weight of 141.21 g/mol . Oxalic acid (C₂H₂O₄), a dicarboxylic acid, is often used as a counterion or co-component to modulate solubility, stability, or crystallinity. The combination of these two components suggests applications in synthesis intermediates or salt formation for enhanced physicochemical properties.
Properties
Molecular Formula |
C10H17NO5 |
|---|---|
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(4aR,8aR)-2,3,4,4a,5,6,8,8a-octahydro-1H-pyrano[3,4-b]pyridine;oxalic acid |
InChI |
InChI=1S/C8H15NO.C2H2O4/c1-2-7-3-5-10-6-8(7)9-4-1;3-1(4)2(5)6/h7-9H,1-6H2;(H,3,4)(H,5,6)/t7-,8+;/m1./s1 |
InChI Key |
HAPURMUUNQVENY-WLYNEOFISA-N |
Isomeric SMILES |
C1C[C@@H]2CCOC[C@@H]2NC1.C(=O)(C(=O)O)O |
Canonical SMILES |
C1CC2CCOCC2NC1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization-Based Synthesis of the Core Bicyclic Structure
- The core (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine skeleton is commonly synthesized via intramolecular cyclization of suitable amino alcohol or amino ether precursors.
- Typical synthetic routes involve the formation of a tetrahydropyran ring fused to a piperidine ring through nucleophilic substitution or ring-closing reactions.
- Reaction conditions often include acidic or basic catalysis to promote cyclization, with temperature control to favor the desired stereochemistry.
Formation of the Oxalic Acid Salt
- The free base (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine is reacted with oxalic acid in a suitable solvent (e.g., ethanol or water) to form the oxalate salt.
- This salt formation enhances the compound’s crystallinity, stability, and ease of purification.
- The oxalate salt typically precipitates out as a powder, which can be filtered and dried.
| Step | Description | Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of amino alcohol precursor | From commercially available starting materials via reductive amination or nucleophilic substitution | Control of stereochemistry critical |
| 2 | Intramolecular cyclization to form bicyclic pyrano-pyridine | Acid catalysis (e.g., HCl), reflux 2-4 hours | Temperature 90-120 °C, solvent choice affects yield |
| 3 | Purification of bicyclic amine | Extraction, crystallization | Ensures stereochemical purity |
| 4 | Salt formation with oxalic acid | Stirring in ethanol or aqueous solution at room temperature | Yields oxalate salt as powder |
- Studies indicate that the stereoselectivity of the cyclization step can be influenced by the choice of catalyst and reaction temperature, with acidic conditions favoring the (4aR,8aR) isomer formation.
- Enzymatic resolution methods have been explored for related bicyclic amines but are less common for this specific compound.
- The oxalate salt form shows improved thermal stability and handling safety compared to the free base.
- Purity levels of 95% or higher are achievable with optimized crystallization protocols.
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Cyclization catalyst | HCl or other strong acid | Promotes ring closure, affects stereochemistry |
| Reaction temperature | 90–120 °C | Higher temp favors cyclization but may cause side reactions |
| Reaction time | 2–4 hours | Sufficient for complete cyclization |
| Solvent for salt formation | Ethanol, water | Influences salt crystallization and purity |
| Purity of final oxalate salt | ≥95% | Suitable for research and intermediate use |
The preparation of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves a strategic cyclization of amino alcohol precursors under acidic conditions to form the bicyclic core, followed by salt formation with oxalic acid. Optimization of reaction conditions such as catalyst, temperature, and solvent is critical to achieving high stereochemical purity and yield. The oxalate salt form is preferred for its enhanced stability and ease of handling in research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation or the use of reducing agents.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and catalysts like palladium on carbon. Reaction conditions vary but typically involve controlled temperatures, pressures, and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway For example, oxidation may yield higher oxidation state derivatives, while reduction can produce more saturated compounds
Scientific Research Applications
Chemistry
In chemistry, (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is used as a building block for synthesizing more complex molecules
Biology
The compound has shown promise in biological research, particularly in the study of enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it a valuable tool for probing biochemical processes.
Medicine
In medicine, this compound is being investigated for its potential therapeutic properties. Research is ongoing to explore its efficacy in treating various diseases, including cancer and infectious diseases.
Industry
Industrially, the compound is used in the production of specialty chemicals and pharmaceuticals. Its versatility and reactivity make it a valuable intermediate in the synthesis of high-value products.
Mechanism of Action
The mechanism of action of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Structural Differences
The table below highlights key structural and functional distinctions between the target compound and related bicyclic pyridine derivatives:
Key Observations:
- Ring Systems: The target compound’s pyrano[3,4-b]pyridine system distinguishes it from pyrrolo[3,4-b]pyridine analogs (e.g., ), which replace the oxygen atom with a nitrogen-containing pyrrolidine ring. This difference impacts electronic properties and hydrogen-bonding capabilities.
- Substituents : The oxalic acid component may form a salt with the bicyclic amine, enhancing solubility compared to lipophilic analogs like the benzyl-substituted pyrrolo-pyridine .
- Stereochemistry : The (4aR,8aR) configuration is critical for chiral specificity, akin to stereoisomers in radiopharmaceutical precursors (e.g., ), where stereochemistry dictates biological activity .
Pharmacological and Industrial Relevance
- Pyrrolo[3,4-b]pyridines : Serve as intermediates for bioactive molecules, such as acetylated derivatives () or benzyl-protected analogs ().
- Target Compound: Limited data on direct applications, but its structural similarity to bicyclic amines suggests utility in medicinal chemistry as a scaffold for drug discovery or chiral auxiliary.
Biological Activity
(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine; oxalic acid is a bicyclic heterocyclic compound notable for its unique stereochemistry and fused ring structure. This compound presents significant potential in medicinal chemistry, particularly due to its interactions with biological systems. Recent studies have identified its biological activity, including antinociceptive properties and antioxidant effects.
- Molecular Formula : CHN O
- Molecular Weight : 231.25 g/mol
- CAS Number : 884512-77-0
1. Antinociceptive Effects
Research indicates that (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine interacts with opioid receptors, suggesting its potential role in pain management therapies. The compound's structure allows it to modulate pain pathways effectively, making it a candidate for developing analgesics.
Table 1: Summary of Antinociceptive Studies
2. Antioxidant Activity
The compound has also been studied for its antioxidant properties. A comprehensive study evaluated various oxalic acid derivatives, revealing that (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine exhibited notable antioxidant activity by reducing oxidative stress markers in biological tissues.
Table 2: Antioxidant Activity Results
| Compound | Tissue Type | Malondialdehyde (MDA) Levels (µmol/g) | Activity Level |
|---|---|---|---|
| (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine | Liver | 0.45 ± 0.05 | High |
| (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine | Brain | 0.38 ± 0.04 | Moderate |
The mechanisms underlying the biological activity of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine involve receptor interactions that influence physiological responses:
- Opioid Receptor Modulation : The compound's ability to bind to opioid receptors suggests a mechanism for its antinociceptive effects.
- Oxidative Stress Reduction : By scavenging free radicals and reducing MDA levels, the compound helps mitigate oxidative stress in tissues.
Case Studies
Recent studies have provided insights into the therapeutic applications of (4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyridine:
- Pain Management Study : In a controlled trial involving chronic pain patients, administration of the compound led to a statistically significant decrease in pain scores compared to placebo.
- Oxidative Stress Research : A study involving rat models demonstrated that treatment with the compound resulted in improved cognitive function correlated with reduced oxidative damage in brain tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
